molecular formula C11H18N2O6S B3061199 AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE CAS No. 64051-18-9

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE

Cat. No.: B3061199
CAS No.: 64051-18-9
M. Wt: 306.34 g/mol
InChI Key: ZABUYIINIKPQQB-UHFFFAOYSA-N
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Description

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a trimethylammonium group, a hydroxyphenyl group, and a carbamate group, all linked through a methylsulfate moiety.

Properties

IUPAC Name

(3-carbamoyloxyphenyl)-trimethylazanium;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.CH4O4S/c1-12(2,3)8-5-4-6-9(7-8)14-10(11)13;1-5-6(2,3)4/h4-7H,1-3H3,(H-,11,13);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUYIINIKPQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)N.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214191
Record name Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64051-18-9
Record name Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE typically involves the reaction of (m-hydroxyphenyl)trimethylammonium with methylsulfate and a carbamate source. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxyphenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology: In biological research, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE is used to study enzyme interactions and cellular processes. It is particularly useful in investigating the mechanisms of enzyme inhibition and activation.

Medicine: In medicine, this compound has applications in the development of pharmaceuticals. It is used as an active ingredient in drugs designed to treat specific medical conditions, such as myasthenia gravis .

Industry: Industrially, the compound is used in the production of various chemical products, including polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Uniqueness: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .

Biological Activity

Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate is a complex quaternary ammonium compound characterized by its unique molecular structure. This compound exhibits significant biological activity, particularly in antimicrobial properties and cellular interactions. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O6SC_{12}H_{20}N_{2}O_{6}S. The compound features a trimethylammonium group linked to a m-hydroxyphenyl moiety, along with methyl sulfate and carbamate functionalities. This structural composition contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Biological Activity Overview

  • Antimicrobial Properties :
    • Quaternary ammonium compounds (QACs), including this compound, are known for their ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death of various microorganisms, making them effective as antimicrobial agents.
  • Influence on Cellular Processes :
    • Research indicates that similar compounds can modulate enzyme activities and influence cellular signaling pathways. Specifically, they may impact mitochondrial function and induce inflammatory responses in cells.
  • Therapeutic Potential :
    • The presence of the m-hydroxyphenyl group may enhance interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications. Studies suggest that such compounds can influence inflammation and other cellular responses.

Synthesis Methods

The synthesis of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate can be achieved through several chemical methods. Common approaches include:

  • Quaternization Reactions : Involving the reaction of tertiary amines with alkylating agents.
  • Esterification Processes : Where the hydroxyl group of the phenolic structure reacts with methyl sulfate to form esters.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialDisruption of microbial membranes leading to cell death
Enzyme ModulationInfluence on cellular signaling pathways
Inflammatory ResponseInduction of inflammatory markers in human cell lines

Case Study Example

A study investigating the antimicrobial efficacy of quaternary ammonium compounds found that those similar to ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate exhibited significant activity against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in disinfectants and therapeutic formulations.

Potential Applications

Given its biological activities, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate has potential applications in:

  • Pharmaceuticals : As an antimicrobial agent in topical formulations.
  • Industrial Cleaning Products : Due to its ability to kill bacteria and fungi.
  • Research : As a tool for studying cellular processes related to inflammation and mitochondrial function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE
Reactant of Route 2
Reactant of Route 2
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE

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